N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
“N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine” is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 2-methylphenyl and 4-methylphenyl groups can be done via nucleophilic substitution reactions using suitable halogenated intermediates.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
“N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents.
Phenyl-substituted imidazoles: Compounds with similar aromatic substitutions but different core structures.
Uniqueness
“N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H18N4 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H18N4/c1-14-7-9-16(10-8-14)19-20(22-17-6-4-3-5-15(17)2)24-12-11-21-13-18(24)23-19/h3-13,22H,1-2H3 |
InChI Key |
CXBQZBGEJMCUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4C |
Origin of Product |
United States |
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